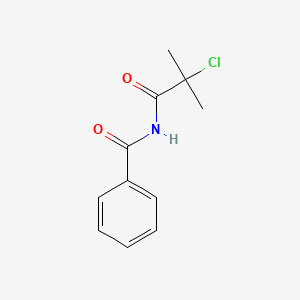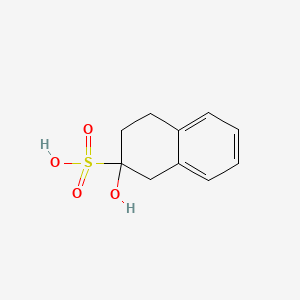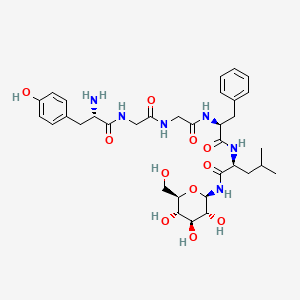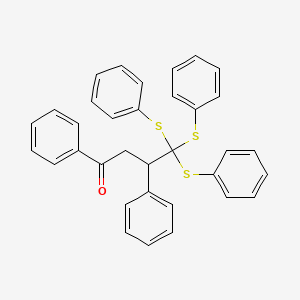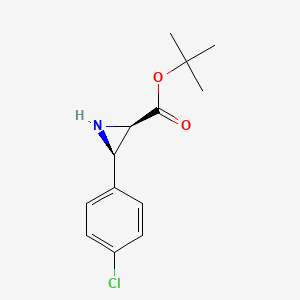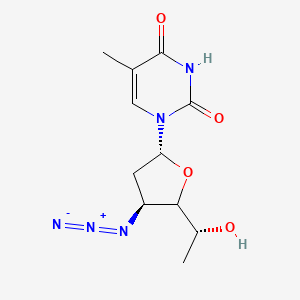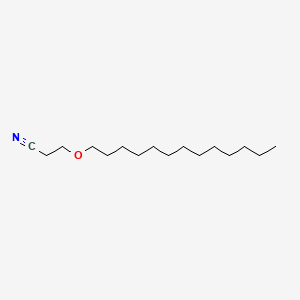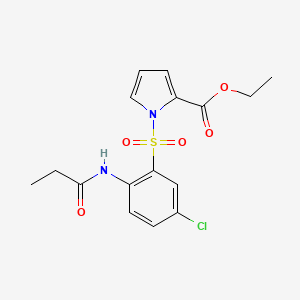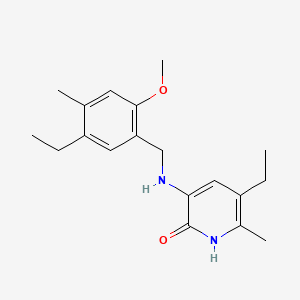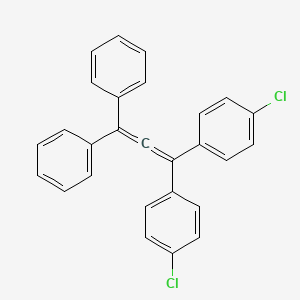
1-Chloro-4-(1-(4-chlorophenyl)-3,3-diphenyl-1,2-propadienyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(1-(4-chlorophenyl)-3,3-diphenyl-1,2-propadienyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a chloro group and a propadienyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(1-(4-chlorophenyl)-3,3-diphenyl-1,2-propadienyl)benzene can be achieved through a series of chemical reactions. One common method involves the palladium-catalyzed Kumada cross-coupling reaction. This reaction typically requires the use of a palladium catalyst, a Grignard reagent, and appropriate reaction conditions such as temperature and solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling and disposal of chemicals.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-4-(1-(4-chlorophenyl)-3,3-diphenyl-1,2-propadienyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Oxidation Reactions: It can undergo oxidation reactions to form corresponding oxidized products.
Reduction Reactions: Reduction reactions can convert this compound into its reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenol derivatives, while oxidation can produce quinones or other oxidized compounds.
Aplicaciones Científicas De Investigación
1-Chloro-4-(1-(4-chlorophenyl)-3,3-diphenyl-1,2-propadienyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Research studies may explore its interactions with biological molecules and potential biological activities.
Medicine: Investigations into its pharmacological properties and potential therapeutic applications are ongoing.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-(1-(4-chlorophenyl)-3,3-diphenyl-1,2-propadienyl)benzene involves its interaction with molecular targets and pathways within a system. The specific molecular targets and pathways depend on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1-Chloro-4-(1-(4-chlorophenyl)-3,3-diphenyl-1,2-propadienyl)benzene is unique due to its specific structural features, such as the presence of a propadienyl group and multiple phenyl rings
Propiedades
Número CAS |
39479-30-6 |
|---|---|
Fórmula molecular |
C27H18Cl2 |
Peso molecular |
413.3 g/mol |
Nombre IUPAC |
1-chloro-4-[1-(4-chlorophenyl)-3,3-diphenylpropa-1,2-dienyl]benzene |
InChI |
InChI=1S/C27H18Cl2/c28-24-15-11-22(12-16-24)27(23-13-17-25(29)18-14-23)19-26(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-18H |
Clave InChI |
JJBRMSAVINYNOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


